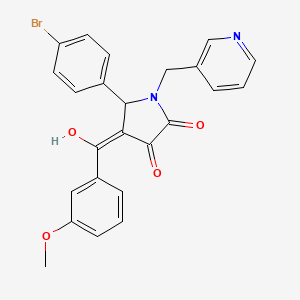![molecular formula C22H22ClN3O3 B13375178 N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13375178.png)
N-(4-methoxyphenyl)-5-chloro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the spiro linkage imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. One common method involves the reaction of isatins with amino acids through azomethine ylides, followed by cyclization to form the spiro compound . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like platinum-carbon under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization and chromatography to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., THF, methanol), catalysts (e.g., platinum-carbon), and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain lipoxygenases by binding to their active sites . This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-pyrrolidines]: These compounds share a similar spiro linkage and have been studied for their biological activities.
Spiro[indole-piperidines]: Another class of spiro compounds with potential pharmacological applications.
Spiro[indole-oxindoles]: Known for their use in drug design and synthesis.
Uniqueness
N-(4-methoxyphenyl)-5-chloro-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxamide stands out due to its specific substitution pattern and the presence of both chloro and methoxy groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22ClN3O3 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
(2R,3S,8R)-5'-chloro-N-(4-methoxyphenyl)-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxamide |
InChI |
InChI=1S/C22H22ClN3O3/c1-29-16-7-5-14(6-8-16)24-20(27)18-12-15-3-2-10-26(15)22(18)17-11-13(23)4-9-19(17)25-21(22)28/h4-9,11,15,18H,2-3,10,12H2,1H3,(H,24,27)(H,25,28)/t15-,18+,22-/m1/s1 |
InChI Key |
GUKMKSGIQMCCDG-FXCLAUTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)[C@@H]2C[C@H]3CCCN3[C@]24C5=C(C=CC(=C5)Cl)NC4=O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3CCCN3C24C5=C(C=CC(=C5)Cl)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone](/img/structure/B13375101.png)

![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B13375109.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B13375119.png)
![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375131.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B13375145.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine](/img/structure/B13375157.png)
![(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13375158.png)
![N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B13375164.png)
![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)
![7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13375188.png)
![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13375190.png)

